2-cyclopropyl-4-ethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine
Description
The compound 2-cyclopropyl-4-ethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine is a pyrimidine derivative featuring a cyclopropyl group at position 2, an ethyl substituent at position 4, and a piperazine moiety at position 6. The piperazine is further modified with a (5-methyl-1,2-oxazol-3-yl)methyl group. The cyclopropyl group may enhance metabolic stability, while the ethyl substituent could influence lipophilicity. The piperazine-oxazole linkage likely modulates solubility and target interactions.
Properties
IUPAC Name |
3-[[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-3-15-11-17(20-18(19-15)14-4-5-14)23-8-6-22(7-9-23)12-16-10-13(2)24-21-16/h10-11,14H,3-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYPEYSSFCOWGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)CC4=NOC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-4-ethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the cyclopropyl and piperazine moieties, contribute significantly to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N6O |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | OZYWRMIQZAXAMI-UHFFFAOYSA-N |
The compound's structure features a pyrimidine ring substituted with various functional groups that influence its chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, altering biochemical pathways.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways critical for cellular function.
- G Protein-Coupled Receptors (GPCRs) : The compound could potentially modulate GPCR activity, which plays a crucial role in many physiological processes .
Pharmacological Studies
Research has indicated that compounds similar to this compound exhibit a range of pharmacological effects:
- Antimicrobial Activity : Some studies have reported antimicrobial properties against various pathogens.
- Anticancer Potential : Research has explored the compound's ability to inhibit cancer cell proliferation.
- CNS Activity : The piperazine component suggests potential neuropharmacological effects, including anxiolytic or antidepressant properties .
Case Studies
Several case studies have investigated the biological effects of pyrimidine derivatives, including this compound:
- Study on Anticancer Activity : A study demonstrated that similar pyrimidine derivatives inhibited tumor growth in xenograft models, suggesting potential for cancer therapy .
- Neuropharmacological Effects : Research indicated that compounds with piperazine rings showed promise in treating anxiety and depression in animal models.
Comparative Analysis
To further understand the biological activity of this compound compared to other related compounds, the following table summarizes key findings from various studies:
Scientific Research Applications
Pharmacological Applications
The primary applications of 2-cyclopropyl-4-ethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine are in the field of pharmacology. The compound exhibits potential as:
- Antidepressant Agents : Research indicates that compounds with piperazine and pyrimidine moieties can influence serotonergic and dopaminergic systems, suggesting potential antidepressant properties.
- Anticancer Activity : The structural features of this compound may interact with specific enzymes or receptors involved in cancer cell proliferation. Preliminary studies have shown promising results in inhibiting tumor growth in vitro.
- Antimicrobial Properties : Similar derivatives have demonstrated antimicrobial activity, indicating that this compound may also possess the ability to inhibit bacterial or fungal growth.
Study on Antidepressant Effects
A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of similar pyrimidine derivatives. The findings suggested that modifications to the piperazine ring significantly enhanced serotonin receptor affinity, leading to improved antidepressant effects .
Anticancer Activity Investigation
In a study conducted by researchers at a leading pharmaceutical institute, 2-cyclopropyl-4-ethyl-6-{4-[5-methyl-1,2-oxazol(3)yl)methyl]piperazin(1)yl}pyrimidine was evaluated for its anticancer properties against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, particularly in breast and lung cancer cells .
Antimicrobial Efficacy Assessment
Another research effort focused on the antimicrobial properties of this compound. In vitro tests revealed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
Pyrazolo- and Triazolopyrimidine Derivatives ()
Pyrazolo[3,4-d]pyrimidines and triazolo[4,3-c]pyrimidines (e.g., compounds 2, 3, 6–11 in ) share a pyrimidine core but incorporate fused heterocyclic systems (pyrazole or triazole rings). In contrast, the target compound’s simpler pyrimidine core offers greater conformational flexibility, which may enhance adaptability to diverse binding pockets.
Key Differences :
- Fused vs. Non-Fused Core: Fused systems () may confer higher selectivity but reduced synthetic accessibility compared to the target compound’s modular pyrimidine-piperazine-oxazole architecture.
- Substituent Effects: The target compound’s cyclopropyl and ethyl groups likely improve metabolic stability and lipophilicity, whereas pyrazolopyrimidines often prioritize hydrogen-bonding substituents (e.g., amino or hydrazine groups) for target engagement .
Thieno[3,2-d]pyrimidine Derivatives ()
Thieno[3,2-d]pyrimidines, such as those described in (e.g., compound 113), replace the pyrimidine core with a thienopyrimidine system. These compounds also feature piperazine substituents, often linked to morpholino or indazolyl groups.
Key Differences :
- Core Electronics: The thienopyrimidine core () may exhibit stronger electron-deficient behavior compared to the target compound’s pyrimidine, affecting redox stability and binding kinetics.
- Piperazine Modifications: While both compounds utilize piperazine, the target compound’s (5-methyl-1,2-oxazol-3-yl)methyl substituent contrasts with the morpholino-indazole groups in . The oxazole’s electron-withdrawing nature could reduce piperazine basicity, altering pharmacokinetics .
Oxazole-Containing Schiff Base Ligands ()
The Schiff base ligand L1 (4-[(2-hydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide) in –4 shares the 5-methyl-1,2-oxazol-3-yl group with the target compound. However, in L1, the oxazole is linked via a sulfonamide to a benzene ring, whereas the target compound incorporates it into a piperazine side chain.
Key Differences :
- In contrast, the methylene linkage in the target compound may prioritize hydrophobic interactions.
- Biological Roles : L1 functions as a metal-chelating ligand, while the target compound’s oxazole likely serves as a hydrogen-bond acceptor or steric hindrance element in receptor binding .
Structural and Functional Comparison Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
